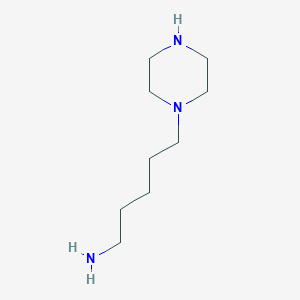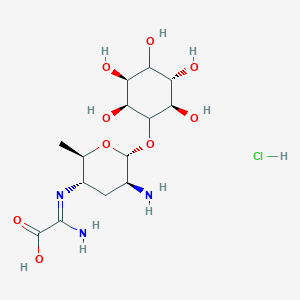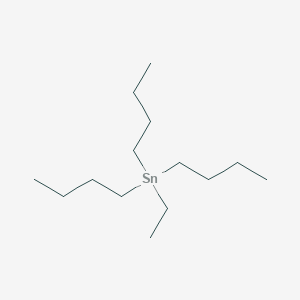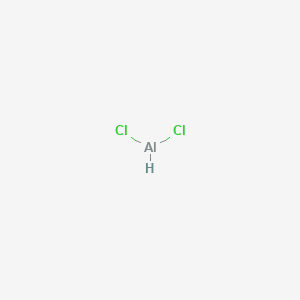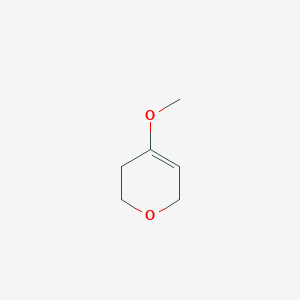
4-メトキシ-3,6-ジヒドロ-2H-ピラン
概要
説明
4-Methoxy-3,6-dihydro-2H-pyran is a heterocyclic compound with the molecular formula C6H10O2. It is a derivative of dihydropyran, characterized by the presence of a methoxy group at the fourth position. This compound is notable for its utility in organic synthesis, particularly as a protecting group for hydroxyl functions in nucleosides and chiral alcohols.
科学的研究の応用
4-Methoxy-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is widely used as a protecting group for hydroxyl functions in organic synthesis, particularly in the synthesis of oligoribonucleotides.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimalarial and antituberculosis properties.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
Target of Action
4-Methoxy-3,6-dihydro-2H-pyran is primarily used as a protecting group for alcohols . It is particularly used in the solid-phase synthesis of oligoribonucleotides . The compound’s primary targets are therefore the hydroxyl groups present in these molecules.
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming a tetrahydropyranyl (THP) ether . This reaction protects the alcohol from a variety of reactions. The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Methoxy-3,6-dihydro-2H-pyran is the synthesis of oligoribonucleotides . By protecting the hydroxyl groups, the compound prevents unwanted side reactions, thereby ensuring the correct assembly of the oligoribonucleotide sequence.
Result of Action
The primary result of the action of 4-Methoxy-3,6-dihydro-2H-pyran is the protection of alcohol groups during the synthesis of oligoribonucleotides . This protection allows for the precise assembly of the desired sequence, which is crucial for the function of the resulting oligoribonucleotide.
Action Environment
The action, efficacy, and stability of 4-Methoxy-3,6-dihydro-2H-pyran are influenced by various environmental factors. For instance, the compound is known to discolor to deep yellow on storage . Additionally, it is resistant to strong bases but can undergo changes under low pH values or Lewis acid conditions . Therefore, careful control of the experimental conditions, including temperature, pH, and the presence of other reagents, is necessary to ensure the effective use of this compound.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-3,6-dihydro-2H-pyran can be synthesized through the elimination of methanol from 4,4-dimethoxytetrahydropyran using titanium tetrachloride (TiCl4) as a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the elimination process.
Industrial Production Methods: While specific industrial production methods for 4-Methoxy-3,6-dihydro-2H-pyran are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.
化学反応の分析
Types of Reactions: 4-Methoxy-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products:
Oxidation: Lactones and carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives depending on the substituent introduced.
類似化合物との比較
3,4-Dihydro-2H-pyran: Another dihydropyran derivative, commonly used as a protecting group for hydroxyl functions.
Tetrahydropyran: A fully saturated analog of dihydropyran, used in similar applications but with different reactivity profiles.
Uniqueness: 4-Methoxy-3,6-dihydro-2H-pyran is unique due to the presence of the methoxy group, which provides enhanced stability and specific reactivity compared to other dihydropyran derivatives. This makes it particularly valuable in protecting group chemistry, where stability under various conditions is crucial.
特性
IUPAC Name |
4-methoxy-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHNRHLQAABPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169567 | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17327-22-9 | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17327-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017327229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methoxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


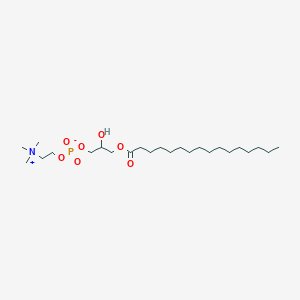

![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
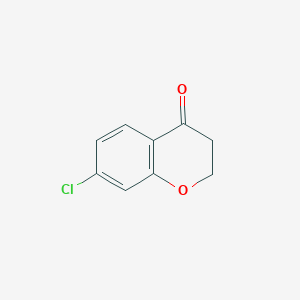
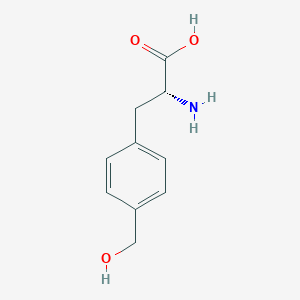



![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
